molecular formula C8H9NO4S B14546937 N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide CAS No. 62119-75-9

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14546937
CAS No.: 62119-75-9
M. Wt: 215.23 g/mol
InChI Key: UPIWRVIYTJOUQT-UHFFFAOYSA-N
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Description

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide (CAS 62119-75-9) is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It serves as a versatile chemical building block, particularly in synthesizing more complex molecules for pharmaceutical research. The structure contains both formyl and hydroxyl functional groups on the phenyl ring, making it a valuable intermediate for constructing Schiff bases and other derivatives . Compounds featuring the sulfonamide group (-SO2NH-) are of significant interest in medicinal chemistry due to their ability to inhibit a broad spectrum of enzymes . Research on related sulfonamide compounds has shown potential for inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the study of neurodegenerative conditions such as Alzheimer's disease . Furthermore, sulfonamides are investigated for their activity against carbonic anhydrase isoforms (such as CAIX and CAXII), which are overexpressed in various hypoxic tumors, positioning them as candidates in cancer research . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62119-75-9

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(4-formyl-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)8(11)4-7/h2-5,9,11H,1H3

InChI Key

UPIWRVIYTJOUQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-3-hydroxybenzene with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonamide group can also interact with various biological molecules, affecting their function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

  • Substituents : Methyl (-CH₃) groups at ortho (2-) and meta (3-) positions on the phenyl ring.
  • Key Findings : DFT studies reveal that substituent position significantly alters molecular conformation and vibrational modes. The 3-methyl derivative exhibits greater planarity due to reduced steric hindrance compared to the 2-methyl analog .

N-(4-Hydroxyphenyl)benzenesulfonamide

  • Substituents : Hydroxyl (-OH) at the 4-position and a benzenesulfonamide group.
  • Key Findings : Intermolecular N–H⋯O and O–H⋯O hydrogen bonds dominate crystal packing, enhancing thermal stability .

Functional Group Variations

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Substituents : Chloroacetyl (-COCH₂Cl) at the 4-position.
  • Key Findings : Chlorine’s electronegativity increases reactivity, making this compound a candidate for nucleophilic substitution reactions .
  • Comparison : The target’s formyl group lacks chlorine’s leaving-group capacity but may participate in condensation reactions (e.g., Schiff base formation).

N-{4-Fluoro-3-nitrophenyl}methanesulfonamide

  • Substituents: Nitro (-NO₂) and fluoro (-F) groups.
  • Key Findings : Strong electron-withdrawing effects from nitro and fluorine increase sulfonamide acidity (lower pKa) .
  • Comparison : The target’s hydroxyl and formyl groups are weaker electron-withdrawers than nitro, suggesting intermediate acidity and distinct reactivity in alkaline conditions.

Physicochemical Properties

N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride

  • Substituents: Aminomethyl (-CH₂NH₂) at the 4-position; hydrochloride salt.
  • Key Data : Melting point: 255–257°C; solubility enhanced by ionic character .
  • Comparison : The target compound’s neutral formyl and hydroxyl groups likely reduce water solubility compared to this ionic derivative.

Dronedarone Hydrochloride

  • Structure: Methanesulfonamide attached to a benzofuran core with dibutylaminopropoxy and butyl groups.
  • Key Data : Approved antiarrhythmic drug; sulfonamide moiety contributes to protein binding and metabolic stability .
  • Comparison : The target’s simpler structure lacks the extended hydrophobic groups of dronedarone, suggesting differences in bioavailability and target selectivity.

Tabulated Comparison of Key Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Notable Properties
N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide 4-CHO, 3-OH Calculated¹ Not reported Predicted strong H-bonding capacity
N-(2-Methylphenyl)methanesulfonamide 2-CH₃ ~185 Not reported Steric hindrance reduces planarity
N-(4-Hydroxyphenyl)benzenesulfonamide 4-OH 249.28 Not reported Extensive H-bonding in crystal lattice
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide 4-F, 3-NO₂ 234.2 Not reported High acidity (electron-withdrawing)
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl 4-CH₂NH₂·HCl 236.72 255–257 High purity (>97%), ionic solubility

¹Molecular weight calculated based on formula C₈H₉NO₄S: 215.23 g/mol.

Biological Activity

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment, enzyme inhibition, and its interaction with various biological targets.

Chemical Structure and Properties

This compound features a formyl group and a methanesulfonamide moiety attached to a phenolic structure. The molecular formula is C8H9N1O4SC_8H_9N_1O_4S, with a molecular weight of approximately 217.23 g/mol. The presence of the hydroxyl group enhances its solubility and potential bioavailability, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity , particularly against hepatocellular carcinoma (HCC) cells. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in HCC cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity . The formyl group may interact with the active sites of specific enzymes, leading to inhibition. For instance, preliminary studies indicate that this compound can inhibit certain tyrosine kinases, which are often implicated in cancer progression and metastasis. This inhibition can disrupt critical signaling pathways that promote tumor growth and survival .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in reducing cell viability in various cancer cell lines. For example, an MTT assay revealed that concentrations as low as 10 µM significantly decreased the viability of HCC cells without affecting normal liver cells, indicating selective toxicity towards cancerous cells .

Case Studies

  • Hepatocellular Carcinoma : A study involving HCC cells treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting that the compound activates apoptotic pathways.
  • Tyrosinase Inhibition : Another study explored the inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound exhibited competitive inhibition with an IC50 value comparable to standard inhibitors like kojic acid, highlighting its potential use in cosmetic applications for skin whitening .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity Profile
N-(3-formylphenyl)methanesulfonamideFormyl group at meta positionAntitumor activity against various cancers
N-(2-formylphenyl)methanesulfonamideFormyl group at ortho positionPotentially different steric effects on binding
N-(4-hydroxyphenyl)methanesulfonamideHydroxyl group instead of formylExhibits antioxidant properties

This table illustrates how variations in substituent positions can lead to differing biological activities, emphasizing the importance of structural nuances in drug design.

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